(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
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Overview
Description
“(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 201217-86-9 . It has a molecular weight of 275.35 . It appears as a white to off-white powder or crystal .
Physical And Chemical Properties Analysis
The compound is a white to off-white powder or crystal . It has a molecular weight of 275.35 . The compound is typically stored in a refrigerator .Scientific Research Applications
The compound “(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” or “BOC-D-THR(TBU)-OH” likely belongs to the class of organic compounds known as amino acids and derivatives. These are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxylic group, or from the replacement of any hydrogen of glycine by a heteroatom.
The tert-butyl group in this compound is highlighted by its unique reactivity pattern and characteristic applications . It’s used in chemical transformations, and it has relevance in nature and its implication in biosynthetic and biodegradation pathways .
Another application of the tert-butyl group is in the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
Chemical Transformations
The tert-butyl group in this compound is used in various chemical transformations . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Biosynthetic and Biodegradation Pathways
The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways . It’s possible that this compound could be used in biocatalytic processes .
Synthesis of N-Nitroso Compounds
The tert-butyl group is used in the synthesis of N-nitroso compounds from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This method has a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .
Biocatalytic Processes
The tert-butyl group in this compound could have potential applications in biocatalytic processes . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Aryl Hydrazines to Aryl Azides Transformation
Besides N-nitrosation, tert-butyl nitrite (TBN) is also found to be an efficient reagent in few other transformations including aryl hydrazines to aryl azides under mild conditions .
Primary Amides to Carboxylic Acids Transformation
Tert-butyl nitrite (TBN) is also found to be an efficient reagent in the transformation of primary amides to carboxylic acids under mild conditions .
Safety And Hazards
The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
properties
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-DTWKUNHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427155 |
Source
|
Record name | Boc-O-tert-butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid | |
CAS RN |
201217-86-9 |
Source
|
Record name | Boc-O-tert-butyl-D-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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